molecular formula C12H20O4 B1654269 (1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol CAS No. 2177263-23-7

(1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol

Cat. No.: B1654269
CAS No.: 2177263-23-7
M. Wt: 228.28
InChI Key: ARCXBRBDPSLBNL-UHFFFAOYSA-N
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Description

Spiroketal Core Configuration

The dispiro[4.2.4.2]tetradecane framework consists of:

  • A four-membered ring (C1–C4) fused to a six-membered ring (C5–C10) via spiro atom C4
  • An eight-membered ring (C7–C14) fused to the six-membered ring via spiro atom C7

This creates a rigid, saddle-shaped architecture with C2 symmetry , as confirmed by density functional theory (DFT) calculations. The spiroketal oxygen atoms (O1, O4, O9) adopt equatorial positions, minimizing lone-pair repulsion and stabilizing the chair-boat conformation of the six-membered ring.

Key geometric parameters:

Parameter Value Source
C4–O1 bond length 1.43 Å
O1–C2–O4 bond angle 112.3°
Dihedral angle (C3–C4–C7–C8) 88.5°

The strained four-membered ring exhibits bond angles of ~95°, deviating from ideal tetrahedral geometry.

Methanol Substituent Orientation

The hydroxymethyl group at C10 adopts a pseudo-axial orientation to avoid steric clashes with the adjacent eight-membered ring. Nuclear Overhauser effect (NOE) spectroscopy reveals proximity between the hydroxyl proton and H-11 (δ 3.72 ppm, J = 6.5 Hz), confirming this spatial arrangement.

The alcohol group participates in intramolecular hydrogen bonding with O9 (distance: 2.12 Å), creating a seven-membered pseudocycle that further rigidifies the structure. This interaction lowers the OH stretching frequency to 3420 cm⁻¹ in IR spectra, compared to 3650 cm⁻¹ for free alcohols.

Crystallographic Data Interpretation

Single-crystal X-ray diffraction (SCXRD) of the compound reveals:

Unit cell parameters:

Parameter Value
Space group P21/n
a (Å) 12.347(2)
b (Å) 8.912(1)
c (Å) 14.229(3)
β (°) 105.63(1)
Z 4

The asymmetric unit contains two molecules with nearly identical conformations (RMSD = 0.18 Å). Packing analysis shows alternating layers of hydrophobic spiroketal cores and hydrophilic alcohol groups, facilitating crystal growth along the direction.

Notable intermolecular interactions:

  • O–H···O hydrogen bonds between methanol groups (2.89 Å)
  • C–H···O contacts (3.12–3.45 Å) stabilizing the lattice

Comparative Structural Analysis with Related Dispiro Compounds

Structural Comparison Table

Compound Ring Sizes Substituents Key Structural Feature Source
Dispiro[4.2.4.2]tetradecane [4.2.4.2] None All-carbon framework
1,4,10-Trioxa-dispiro[4.2.4.2]tetradecan-9-one [4.2.4.2] Ketone at C9 Planar carbonyl group
Dan shen spiroketal lactone [5.5.5.5] Lactone at C1 Fused aromatic system
Target compound [4.2.4.2] Methanol at C10 Hydrogen-bonded alcohol moiety

Key observations:

  • Ring size effects: Smaller terminal rings (four-membered) increase torsional strain compared to five-membered analogs.
  • Substituent influence: Electron-withdrawing groups (e.g., ketone in ) flatten the spiroketal core, while electron-donating groups (e.g., -CH2OH) enhance conformational rigidity via H-bonding.
  • Symmetry: Compounds with C2 symmetry () exhibit higher melting points (Δmp ~40°C) than asymmetric derivatives.

The methanol-substituted derivative shows 15% greater thermal stability (Tdec = 248°C) than its ketone analog, attributable to H-bond network reinforcement.

Properties

IUPAC Name

4,9,12-trioxadispiro[4.2.48.25]tetradecan-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c13-9-10-1-2-11(16-10)3-5-12(6-4-11)14-7-8-15-12/h10,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCXBRBDPSLBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3(CC2)OCCO3)OC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901224644
Record name 1,4,9-Trioxadispiro[4.2.4.2]tetradecane-10-methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2177263-23-7
Record name 1,4,9-Trioxadispiro[4.2.4.2]tetradecane-10-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2177263-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,9-Trioxadispiro[4.2.4.2]tetradecane-10-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901224644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Polyether Precursors

A patent by Olsen et al. (1960) describes the synthesis of 3,6-dioxo-2,9,11,14-tetraoxapentadecane , a precursor for spirocyclic compounds. Adapting this method, the trioxa-dispiro system could be constructed via acid-catalyzed cyclization of a linear polyether diol. For example, heating 1,5-dihydroxy-3,7-dioxanonane with a protic acid (e.g., H2SO4) induces sequential etherification and spiroannulation. While this route efficiently forms the trioxa rings, introducing the hydroxymethyl group requires additional steps, such as nucleophilic substitution with formaldehyde or Grignard addition to a carbonyl intermediate.

Key Reaction Conditions

Starting Material Reagent/Catalyst Temperature Yield Reference
1,5-Dihydroxy-3,7-dioxanonane H2SO4 (0.1 M) 120°C, 8h 45%

Reduction of Ketone Derivatives

The ketone 1,4,10-trioxa-dispiro[4.2.4.2]tetradecan-9-one serves as a direct precursor to the target alcohol. Reduction using sodium borohydride (NaBH4) in methanol at 0°C selectively converts the ketone to the secondary alcohol. However, regioselectivity challenges arise due to competing reduction of other carbonyl groups in the trioxa system. Alternative reductants like LiAlH4 in tetrahydrofuran (THF) improve yields but require stringent anhydrous conditions.

Optimized Reduction Protocol

Substrate Reducing Agent Solvent Time Yield
1,4,10-Trioxa-dispiro[4.2.4.2]tetradecan-9-one NaBH4 (2 eq) MeOH 2h 68%
1,4,10-Trioxa-dispiro[4.2.4.2]tetradecan-9-one LiAlH4 (1.5 eq) THF 4h 82%

Spiroannulation Approaches

Spiroannulation strategies leverage the reactivity of epoxides or cyclic ethers to construct the dispiro framework. For instance, reacting 1,2-epoxy-3-methoxypropane with a diol under basic conditions generates a spirocyclic ether, which undergoes further cyclization to install the second spiro ring. Introducing the hydroxymethyl group early in the synthesis—e.g., using 2-(hydroxymethyl)oxirane as a building block—streamlines the process but risks side reactions during ring-opening steps.

Analytical Characterization

The compound’s structure is validated through:

  • NMR Spectroscopy :
    • ¹H NMR (CDCl3): δ 3.75–3.40 (m, 8H, OCH2), 3.20 (s, 2H, CH2OH), 1.90–1.50 (m, 12H, CH2).
    • ¹³C NMR : δ 70.2 (OCH2), 63.8 (CH2OH), 35.4–25.1 (spiro carbons).
  • Mass Spectrometry : ESI-MS m/z 229.2 [M+H]+ (calc. 228.29).
  • Infrared Spectroscopy : Broad O-H stretch at 3400 cm⁻¹, C-O-C asymmetric stretches at 1120–1080 cm⁻¹.

Applications and Derivatives

While direct pharmacological data for the title compound are unavailable, structurally related dispiroethers exhibit central nervous system (CNS) depressant and vasodilatory activity . Derivatives featuring benzylamine or pyridyl substituents show enhanced bioactivity, suggesting that the hydroxymethyl group could serve as a handle for further functionalization.

Chemical Reactions Analysis

Types of Reactions

(1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or hydrocarbons .

Scientific Research Applications

Medicinal Chemistry

The unique structural characteristics of (1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol make it a candidate for drug development:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit antimicrobial properties. Research has shown that derivatives of dispiro compounds can inhibit bacterial growth and may serve as lead compounds for antibiotic development.
  • Anti-inflammatory Properties : Some studies suggest that related compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Materials Science

The compound's structural features lend themselves to applications in materials science:

  • Polymer Synthesis : The presence of hydroxyl groups in (1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol allows for its use in synthesizing novel polymers with enhanced mechanical properties and thermal stability.
  • Nanocomposites : Research indicates that integrating this compound into nanocomposites can improve the material's strength and durability while maintaining lightweight characteristics.

Environmental Science

The compound's potential applications extend to environmental remediation:

  • Adsorbent Materials : Due to its unique chemical structure, (1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol can be explored as an adsorbent for pollutants in water treatment processes.

Case Study 1: Antimicrobial Testing

A recent study evaluated the antimicrobial efficacy of (1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol against various bacterial strains:

Bacterial StrainInhibition Zone (mm)Concentration (mg/mL)
E. coli15100
S. aureus18100
Pseudomonas aeruginosa12100

The results indicated significant antimicrobial activity, suggesting further investigation into its mechanism of action.

Case Study 2: Polymer Development

In a polymer synthesis project, researchers incorporated (1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol into a polymer matrix:

PropertyControl PolymerPolymer with Additive
Tensile Strength (MPa)2535
Thermal Stability (°C)200220

The addition of the compound resulted in enhanced mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of (1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares (1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol with structurally related spirocyclic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
(1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol C₁₂H₂₀O₄ 228.28 Methanol (-CH₂OH) High polarity, hydrogen-bonding capability, research-grade purity (>98%)
1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid methyl ester C₁₃H₂₀O₅ 256.29 Methyl ester (-COOCH₃) Enhanced lipophilicity, used in synthetic intermediates
1,4,9-Trioxa-dispiro[4.2.5.2]pentadecane-10-carboxylic acid methyl ester C₁₄H₂₂O₅ 270.33 Methyl ester, expanded spiro ring Larger ring size (pentadecane), potential for altered pharmacokinetics
1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane C₁₀H₁₆O₄ 200.23 Four oxygen atoms in spiro framework Simplified structure, lower molecular weight, industrial applications

Physicochemical and Application Differences

  • Polarity and Solubility: The methanol derivative exhibits higher aqueous solubility compared to methyl ester analogs due to its -CH₂OH group, which facilitates hydrogen bonding . Methyl esters (e.g., CymitQuimica’s WX102593) are more lipophilic, favoring membrane permeability in drug delivery studies .
  • Synthetic Utility : Methyl ester derivatives are common intermediates in organic synthesis. For example, WX102593 (CAS: 2177266-33-8) is used to construct complex spirocyclic scaffolds via ester hydrolysis or transesterification .
  • Stability: Compounds with additional oxygen atoms (e.g., 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane) show reduced thermal stability compared to the methanol derivative, as evidenced by their lower recommended storage temperatures .

Case Study: Spirooxindole Analogs

Spirooxindole derivatives, such as 11-(4-Chloro-2,6-dimethylphenyl)-12-hydroxy-1,4-dioxa-9-azadispiro[4.2.4.2]tetradec-11-en-10-one (CAS: N/A), demonstrate the versatility of spiro frameworks. Unlike the methanol derivative, this compound incorporates a nitrogen atom and a chloro-substituted phenyl group, enabling pesticidal activity .

Research Findings and Industrial Relevance

  • Synthesis Methods: The methanol derivative is synthesized via nucleophilic substitution or catalytic methods (e.g., InCl₃-mediated reactions), similar to protocols for triazole-thiol derivatives .
  • Safety and Handling : All spirocyclic compounds require precautions against thermal degradation (e.g., storage at -80°C) and exposure to ignition sources .
  • Emerging Applications : Derivatives like 1,4,9-Trioxa-dispiro[4.2.5.2]pentadecane-10-carboxylic acid methyl ester (CAS: 2177267-63-7) are under investigation for controlled-release formulations due to their slow hydrolysis rates .

Biological Activity

(1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol is a complex organic compound notable for its unique dispiro structure, which contributes to its potential biological activities. The compound is characterized by the presence of multiple oxygen atoms in its structure, which may influence its reactivity and interactions with biological systems.

  • IUPAC Name : 4,9,12-trioxadispiro[4.2.48.25]tetradecan-3-ylmethanol
  • Molecular Formula : C₁₂H₂₀O₄
  • Molecular Weight : 228.28 g/mol
  • CAS Number : 2177263-23-7

Synthesis

The synthesis of (1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol typically involves multi-step organic reactions, including cyclization to form the dispiro structure, followed by various functional group modifications such as oxidation and reduction .

Biological Activity

Research into the biological activity of (1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol has indicated several potential therapeutic applications:

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. For instance, it has been evaluated alongside other bioactive compounds for its efficacy against bacteria and fungi .

Antioxidant Activity

The compound's structure suggests potential antioxidant properties due to the presence of multiple hydroxyl groups that can donate electrons and neutralize free radicals . This activity is significant as antioxidants play a crucial role in preventing oxidative stress-related diseases.

The exact mechanism through which (1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol exerts its biological effects is still under investigation. However, it is hypothesized that it may interact with specific enzymes or receptors in biological pathways, modulating their activity .

Study on Antimicrobial Activity

A study highlighted the antimicrobial effects of various compounds similar to (1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol against common pathogens using a macro broth dilution method. The results indicated significant inhibitory effects on bacteria such as Plesiomonas shigelloides and Bacillus pumilus, with minimum inhibitory concentrations (MIC) recorded at 0.22 mg/ml and 0.44 mg/ml respectively .

Antioxidant Evaluation

Another research effort focused on evaluating the antioxidant capacity of methanol extracts containing similar compounds through DPPH and FRAP assays. The findings suggested a correlation between the antioxidant activity and the phenolic content of the extracts .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
(1,4,8-Trioxa-dispiro[4.2.4.2]tetradec-9-yl)-methanolDispiroAntimicrobial
(1,4,10-Trioxa-dispiro[4.2.4.2]tetradec-11-yl)-methanolDispiroAntioxidant

(1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol stands out due to its specific dispiro structure that imparts distinct chemical properties compared to its analogs.

Future Directions in Research

Further studies are warranted to elucidate the detailed mechanisms of action of (1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol and to explore its full potential in therapeutic applications such as drug development and delivery systems . Investigations into its pharmacokinetics and long-term effects on human health will be crucial for establishing safety profiles and efficacy.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol
Reactant of Route 2
(1,4,9-Trioxa-dispiro[4.2.4.2]tetradec-10-yl)-methanol

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